
2,4-Dihydroxypyridine
Overview
Description
2,4-Dihydroxypyridine, also known as pyridine-2,4-diol, is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the pyridine ring. This compound appears as a light yellow powder and is soluble in water and various organic solvents .
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2,4-dichloropyridine: One common method involves the hydrolysis of 2,4-dichloropyridine using aqueous sodium hydroxide under reflux conditions.
Oxidation of this compound: Another method involves the oxidation of this compound using hydrogen peroxide in the presence of a platinum catalyst.
Industrial Production Methods:
Large-scale synthesis: The industrial production of this compound typically involves the hydrolysis of 2,4-dichloropyridine due to its high yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: 2,4-Pyridinedione.
Reduction: Reduced pyridine derivatives.
Substitution: Acylated or alkylated pyridine derivatives.
Scientific Research Applications
Cardiovascular Applications
2,4-DHP has been identified as an important intermediate in the synthesis of compounds that target cardiovascular issues such as hypertension and myocardial ischemia. Research indicates that derivatives of 2,4-DHP can serve as cardioprotective agents by ameliorating ischemic injury and reducing myocardial infarct size. Specifically, it is involved in the preparation of adenosine compounds which are known to possess therapeutic effects against elevated blood pressure and related conditions .
Key Findings:
- Mechanism of Action: The compound influences peripheral vascular resistance, a major factor in regulating blood pressure. It acts through modulation of the sympathetic nervous system and affects adrenergic receptors .
- Clinical Relevance: The use of 2,4-DHP derivatives has shown promise in reducing serum triglyceride levels and cholesterol, thereby addressing hyperlipidemia .
Cancer Therapy
Recent studies have highlighted the role of 2,4-DHP in cancer treatment protocols. It has been noted for its potential to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme that metabolizes 5-FU . This inhibition can lead to increased cytotoxicity against cancer cells.
Case Studies:
- Inhibition Studies: In vitro studies demonstrated that 2,4-DHP significantly enhances the cytotoxic effects of 5-FU on various cancer cell lines by competitively inhibiting DPD activity .
- Combination Therapies: The compound is also utilized in combination therapies where it acts synergistically with other agents to improve therapeutic outcomes in colorectal cancer treatment protocols .
Drug Development and Design
The structural characteristics of 2,4-DHP make it a valuable scaffold for drug design. Its pyridine structure contributes to improved biochemical potency and metabolic stability of drug candidates. Researchers are actively exploring modifications to this scaffold to create novel bioactive compounds with enhanced pharmacological profiles.
Research Insights:
- Bioactive Molecules: The incorporation of the pyridine ring into drug molecules has been shown to enhance cellular permeability and reduce protein-binding issues, which are critical for effective drug delivery .
- Future Prospects: The ongoing exploration into pyridine and dihydropyridine derivatives suggests a growing library of potential pharmaceuticals that could address a wide range of diseases beyond cardiovascular and oncological applications .
Summary Table of Applications
Application Area | Specific Uses | Mechanism/Effect |
---|---|---|
Cardiovascular Health | Treatment for hypertension and ischemia | Modulates vascular resistance; reduces lipid levels |
Cancer Therapy | Enhances efficacy of 5-FU | Inhibits DPD; increases cytotoxicity |
Drug Development | Scaffold for new pharmaceuticals | Improves potency, stability, and permeability |
Mechanism of Action
The mechanism of action of 2,4-dihydroxypyridine involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in enzyme-catalyzed reactions where metal ions play a crucial role. Additionally, its hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,3-Dihydroxypyridine: Similar to 2,4-dihydroxypyridine but with hydroxyl groups at the 2 and 3 positions.
2,6-Dihydroxypyridine: Features hydroxyl groups at the 2 and 6 positions.
4-Hydroxypyridine: Contains a single hydroxyl group at the 4 position.
Uniqueness of this compound:
Positional Isomerism: The unique positioning of the hydroxyl groups at the 2 and 4 positions in this compound imparts distinct chemical properties and reactivity compared to its isomers.
Chelating Ability: Its ability to form stable chelates with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Biological Activity
2,4-Dihydroxypyridine (2,4-DHP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antioxidant activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2,4-DHP, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships.
Overview of this compound
2,4-DHP is a derivative of pyridine with hydroxyl groups at the 2 and 4 positions. Its structural characteristics contribute significantly to its biological properties. The compound has been studied for its potential as an antioxidant and anticancer agent, among other applications.
Antioxidant Activity
Research indicates that 2,4-DHP exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have demonstrated that 2,4-DHP can enhance the growth of certain cell lines while suppressing the growth of others in the presence of prooxidant agents like doxorubicin. This suggests a protective role against oxidative damage in normal cells while exerting cytotoxic effects on cancer cells .
Cytotoxicity and Apoptosis Induction
2,4-DHP has also been shown to induce apoptosis in cancer cell lines through several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in treated cells, leading to DNA damage and mitochondrial dysfunction .
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), thereby preventing cancer cell proliferation .
- Mitochondrial Dysfunction : The overproduction of ROS facilitates the release of cytochrome c from mitochondria, activating caspases that drive apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of 2,4-DHP is heavily influenced by its molecular structure. Variations in substituents at different positions on the pyridine ring can enhance or diminish its effectiveness. For example, certain derivatives with additional functional groups have shown improved inhibitory activity against specific enzymes compared to 2,4-DHP itself .
Comparative Table of Biological Activities
Compound | IC50 (µM) | Activity Type | Cell Line Tested |
---|---|---|---|
This compound | 1.32 | h-TNAP Inhibition | HeLa |
Compound 4d | 0.49 | Apoptosis Induction | HeLa |
Compound 3 | 8.8 | Antioxidant Activity | HOS |
Doxorubicin | - | Prooxidant Agent | Various |
Case Studies and Research Findings
- Cytotoxic Effects Against Cancer Cells : A study investigating various dihydropyridine derivatives found that 2,4-DHP exhibited significant cytotoxicity against HeLa and HOS cells while enhancing the growth of normal L929 fibroblast cells . This selective toxicity underscores its potential as an anticancer agent.
- Antioxidant Properties : In another study focusing on dihydropyridine derivatives, it was revealed that compounds similar to 2,4-DHP displayed varying degrees of antiradical activity (ARA), with some exhibiting high ARA values comparable to known antioxidants .
- Therapeutic Applications : The dual role of 2,4-DHP as both an antioxidant and a pro-apoptotic agent presents opportunities for its use in cancer therapeutics. Its ability to protect normal cells while targeting malignant ones could lead to formulations that mitigate the side effects commonly associated with traditional chemotherapy .
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing and stabilizing 2,4-Dihydroxypyridine solutions in biochemical assays?
- Methodology : Dissolve this compound in polar solvents like DMSO at concentrations up to 10 mM, as its solubility is limited in aqueous buffers. Store stock solutions at -80°C to prevent degradation, and avoid repeated freeze-thaw cycles. For ion detection assays, pre-filter solutions to remove particulates that may interfere with spectrophotometric measurements .
- Critical Considerations : Ensure solvent compatibility with downstream applications (e.g., DMSO may inhibit enzyme activity in kinetic assays). Validate solubility under experimental pH conditions, as protonation states affect chelation efficiency .
Q. How does this compound function as a chelating agent for metal ions, and what experimental parameters influence its binding efficacy?
- Mechanism : The compound forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) via its hydroxyl and pyridinic nitrogen groups. Binding efficiency depends on pH (optimal range: 7–9), ionic strength, and the presence of competing ligands (e.g., EDTA) .
- Experimental Design : Use UV-Vis spectroscopy to monitor complex formation (e.g., absorbance shifts at 260–300 nm). Titrate metal ions incrementally while maintaining a molar excess of this compound to ensure saturation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines : Wear nitrile gloves, lab coats, and eye protection. Store in a cool, dry, well-ventilated area away from oxidizers. In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice. Avoid inhalation by working in a fume hood .
Advanced Research Questions
Q. What advanced spectroscopic and computational methods are used to characterize this compound-metal complexes?
- Techniques :
- X-ray Diffraction (XRD) : Resolve crystal structures to determine coordination geometry (e.g., octahedral vs. tetrahedral) .
- EPR and Magnetic Susceptibility : Assess electronic properties of paramagnetic complexes (e.g., Cu²⁺) .
- DFT Calculations : Model binding energies and predict stability constants for novel derivatives .
- Data Interpretation : Compare experimental IR/Raman spectra with computational predictions to validate bonding modes (e.g., M–O vs. M–N vibrations) .
Q. How can researchers resolve discrepancies in kinetic data when using this compound to measure enzyme reaction rates?
- Troubleshooting :
- Metal Contamination : Pre-treat buffers with Chelex resin to remove trace ions that may alter enzyme activity .
- Control Experiments : Include blank reactions without the compound to assess baseline interference.
- pH Optimization : Adjust buffer systems to maintain enzyme stability while ensuring optimal chelation .
Q. What strategies enhance the synthesis and purity of this compound derivatives for improved chelation properties?
- Synthetic Optimization :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during functionalization .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) to isolate derivatives. Validate purity via LC-MS and ¹H NMR .
Q. How do competing ions or biomolecules interfere with this compound-based assays for phosphate or calcium quantification?
- Interference Mitigation :
Properties
IUPAC Name |
4-hydroxy-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274238 | |
Record name | 2,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-03-9, 84719-31-3 | |
Record name | 4-Hydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyridinediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 626-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 626-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIHYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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